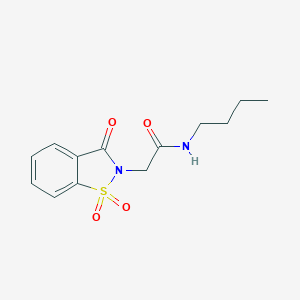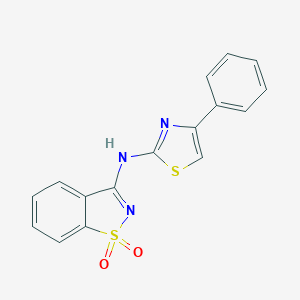![molecular formula C19H19NO B277672 2-[4-(Dimethylamino)benzylidene]-5-methyl-1-indanone](/img/structure/B277672.png)
2-[4-(Dimethylamino)benzylidene]-5-methyl-1-indanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Dimethylamino)benzylidene]-5-methyl-1-indanone, commonly known as DMABI, is a fluorescent probe that has been widely used in scientific research. It is a synthetic compound that has been synthesized through various methods. DMABI has been found to have a range of biochemical and physiological effects, making it a valuable tool in scientific research.
作用機序
DMABI works by binding to metal ions and undergoing a chemical reaction that results in the emission of fluorescence. The mechanism of action of DMABI is based on the concept of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from a donor molecule to an acceptor molecule.
Biochemical and Physiological Effects:
DMABI has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. DMABI has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
実験室実験の利点と制限
DMABI has several advantages as a fluorescent probe. It is highly sensitive and selective, making it a valuable tool for detecting and quantifying metal ions in biological samples. However, DMABI also has some limitations. It is relatively expensive and can be difficult to synthesize. Additionally, DMABI has a tendency to bind to proteins, which can interfere with its fluorescence emission.
将来の方向性
There are several future directions for research involving DMABI. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of DMABI's potential as an anti-cancer agent. Additionally, DMABI could be used to study the role of metal ions in various biological processes, such as enzyme activity and protein-ligand interactions.
Conclusion:
DMABI is a valuable tool in scientific research, with a range of applications in the study of metal ions, enzyme activity, and protein-ligand interactions. While it has several advantages as a fluorescent probe, it also has some limitations that need to be taken into account. Future research involving DMABI could lead to new insights into the role of metal ions in biological processes and the development of new anti-cancer agents.
合成法
DMABI can be synthesized through a variety of methods, including the condensation of 2-acetyl-5-methyl-1-indanone with 4-dimethylaminobenzaldehyde in the presence of a base. The reaction yields DMABI as a yellow solid, which can be purified through recrystallization.
科学的研究の応用
DMABI has been used extensively in scientific research as a fluorescent probe. It has been used to detect and quantify metal ions, such as copper and zinc, in biological samples. DMABI has also been used to study protein-ligand interactions, as well as to investigate enzyme activity.
特性
分子式 |
C19H19NO |
|---|---|
分子量 |
277.4 g/mol |
IUPAC名 |
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-5-methyl-3H-inden-1-one |
InChI |
InChI=1S/C19H19NO/c1-13-4-9-18-15(10-13)12-16(19(18)21)11-14-5-7-17(8-6-14)20(2)3/h4-11H,12H2,1-3H3/b16-11+ |
InChIキー |
DCNZSOINCRFTJX-LFIBNONCSA-N |
異性体SMILES |
CC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/C2 |
SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)N(C)C)C2 |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)N(C)C)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide](/img/structure/B277589.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide](/img/structure/B277591.png)



![4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B277596.png)
![5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B277597.png)
![5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277601.png)
![3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277606.png)
![3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277609.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277611.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277614.png)
![1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277615.png)
![3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277617.png)